molecular formula C6H6INO3 B1435579 Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate CAS No. 1803581-38-5

Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate

Cat. No. B1435579
M. Wt: 267.02 g/mol
InChI Key: JIAFOZWRYOAUKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would be based on the oxazole ring, with the iodomethyl group and the methyl ester as substituents. The presence of the iodine atom would likely make the molecule quite polar and could significantly influence its reactivity .


Chemical Reactions Analysis

The iodomethyl group might make the compound susceptible to nucleophilic substitution reactions, where a nucleophile attacks the positively charged carbon atom bonded to the iodine. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an iodine atom and an ester group could increase the compound’s polarity and potentially its boiling point and melting point .

Scientific Research Applications

Therapeutic Potential of Oxazole Scaffolds

Oxazole derivatives, including Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate, hold substantial therapeutic promise due to their presence in numerous pharmacologically active compounds. Oxazoles are integral in the design of new therapeutic agents, exhibiting a wide spectrum of pharmacological profiles such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The flexibility of oxazole compounds for molecular targeting across different disease states makes them attractive scaffolds for developing clinically relevant therapeutic agents. The diverse biological potential and the synthetic adaptability of oxazole derivatives underline their importance in medicinal chemistry and drug development (Kaur, Palta, Kumar, Bhargava, & Dahiya, 2018).

Synthetic Approaches and Biological Significance

The structural versatility of oxazolone moieties, closely related to the oxazole scaffold, allows for their utilization in synthesizing compounds with a broad range of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antidiabetic effects, among others. The synthesis of oxazolone derivatives, through various routes, reveals the chemical diversity and adaptability of this class of compounds in generating pharmacologically active agents. The incorporation of oxazolone and oxazole rings into complex molecules highlights the ongoing interest in these scaffolds for their potential biological and therapeutic applications (Kushwaha & Kushwaha, 2021).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The presence of an iodine atom might make the compound potentially hazardous, as organic iodides can sometimes be toxic or irritating .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-10-6(9)4-3-8-11-5(4)2-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAFOZWRYOAUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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